molecular formula C20H17N5O2 B2826182 4-((1H-imidazol-1-yl)methyl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 1226428-01-8

4-((1H-imidazol-1-yl)methyl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No.: B2826182
CAS No.: 1226428-01-8
M. Wt: 359.389
InChI Key: YTFNQSUJOVNURS-UHFFFAOYSA-N
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Description

4-((1H-Imidazol-1-yl)methyl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide ( 1226428-01-8) is a synthetic hybrid compound with a molecular formula of C20H17N5O2 and a molecular weight of 359.4 g/mol, built on a versatile molecular scaffold that combines distinct pharmacophoric elements . Its structure integrates a benzamide core, functionalized at the para-position with a (1H-imidazol-1-yl)methyl group, which is connected via a methylene linker to a 3-phenyl-1,2,4-oxadiazole ring system . The imidazole ring is a prominent feature in medicinal chemistry, known for its hydrogen-bonding capacity and ability to coordinate with metal ions, which facilitates interactions with a wide range of biological targets, particularly enzymes . The 1,2,4-oxadiazole moiety is a privileged structure valued for its bioisosteric properties, often serving as a stable replacement for ester and amide functional groups, thereby influencing the compound's metabolic stability and binding affinity . This specific molecular architecture makes the compound a highly valuable scaffold for scientific investigation in drug discovery. Researchers can explore its potential as a core structure for developing novel bioactive molecules. Its applications may span multiple therapeutic areas, given that analogous 1,2,4-oxadiazole and imidazole-containing derivatives have been investigated for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c26-20(17-8-6-15(7-9-17)13-25-11-10-21-14-25)22-12-18-23-19(24-27-18)16-4-2-1-3-5-16/h1-11,14H,12-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFNQSUJOVNURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring, followed by the introduction of the phenyl group and the oxadiazole moiety. Common synthetic routes include:

  • Imidazole Formation: The imidazole ring can be synthesized through the reaction of 1,2-diamines with α-haloketones or α-haloaldehydes under acidic conditions.

  • Phenyl Group Introduction: The phenyl group can be introduced via electrophilic aromatic substitution reactions.

  • Oxadiazole Formation: The oxadiazole ring is often formed through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.

  • Substitution: Amines, alcohols, and polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or alcohols.

  • Reduction: Alcohols, amines, or aldehydes.

  • Substitution: Amides, esters, or ethers.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can be used as a probe in biological studies to investigate cellular processes and molecular interactions.

  • Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting various diseases.

  • Industry: It can be utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-((1H-imidazol-1-yl)methyl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide with structurally related compounds from the literature, focusing on synthesis, physicochemical properties, and functional group contributions.

Structural and Functional Group Comparisons

Compound Name / ID Key Structural Features Functional Group Impact
Target Compound Benzamide + imidazole-methyl + 3-phenyl-oxadiazole-methyl Imidazole enhances H-bonding; oxadiazole improves rigidity and metabolic stability.
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Benzamide + isoxazole-thiadiazole hybrid Thiadiazole increases electronegativity; isoxazole may reduce solubility.
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Benzamide + pyridine-thiadiazole + acetyl group Pyridine introduces aromaticity; acetyl group may enhance lipophilicity.
3-((1H-Benzo[d]imidazol-1-yl)methyl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-4-amine (9f) Triazole + benzimidazole + 4-nitrophenyl Nitro group provides electron-withdrawing effects; triazole improves metabolic stability.

Physicochemical Properties

Compound ID Melting Point (°C) Molecular Weight Key Spectral Data (IR, NMR) Yield (%)
6 160 348.39 IR: 1606 cm⁻¹ (C=O); ¹H-NMR: δ 7.36–8.13 (Ar-H, isoxazole-H) 70
8a 290 414.49 IR: 1679, 1605 cm⁻¹ (2C=O); ¹H-NMR: δ 2.49 (CH3), 7.47–8.39 (Ar-H) 80
9f Not reported 335.11 ¹H-NMR: δ 9.41 (q, 2H), 8.13 (dd, J=17.8, 7.3 Hz); MS: m/z 335.11 Not reported
Target Not available ~400 (estimated) Expected IR: C=O (~1650 cm⁻¹), imidazole C-H (~3100 cm⁻¹); ¹H-NMR: Imidazole H (~7-8 ppm) Not available
  • Thermal Stability : Compound 8a (mp 290°C) shows higher thermal stability than 6 (mp 160°C), likely due to its pyridine-thiadiazole core. The target compound’s melting point is unreported but may align with 8a if similar rigidity is present.
  • Synthetic Yields : Most analogs (e.g., 6 , 8a–c ) are synthesized in 70–80% yields via reflux with hydroxylamine or active methylene compounds, suggesting the target compound could be similarly accessible .

Heterocyclic Ring Contributions

  • Oxadiazole vs.
  • Imidazole vs. Benzimidazole : The target’s imidazole lacks the fused benzene ring in 9f ’s benzimidazole, reducing steric hindrance and possibly enhancing binding flexibility .

Substituent Effects

  • Phenyl vs. Nitro/Methoxy : The target’s 3-phenyl group on oxadiazole is electron-neutral, contrasting with 9f ’s 4-nitrophenyl (electron-withdrawing) and 9h ’s 4-methoxyphenyl (electron-donating). This difference may influence π-π stacking and receptor affinity .
  • Methyl Linkers : The target’s methyl spacers between benzamide and heterocycles may improve conformational flexibility compared to direct linkages in 6 and 8a .

Biological Activity

The compound 4-((1H-imidazol-1-yl)methyl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide (CAS Number: 1226428-01-8) is a novel chemical entity with potential therapeutic applications. Its unique structure combines an imidazole moiety with a phenyl oxadiazole derivative, suggesting diverse biological activities. This article reviews the biological activity of this compound based on available research findings, including structure-activity relationships (SAR), case studies, and experimental data.

Chemical Structure and Properties

The molecular formula of the compound is C20H17N5O2C_{20}H_{17}N_{5}O_{2} with a molecular weight of 359.4 g/mol. The structure features an imidazole ring linked to a benzamide and an oxadiazole group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC20H17N5O2
Molecular Weight359.4 g/mol
CAS Number1226428-01-8

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing imidazole and oxadiazole moieties. For instance, derivatives similar to the target compound have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. An evaluation of similar compounds revealed minimum inhibitory concentrations (MICs) ranging from 2 to 10 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-Tubercular Activity

A related study focused on the design of substituted benzamide derivatives for anti-tubercular activity against Mycobacterium tuberculosis. The findings indicated that compounds with similar structural features exhibited IC50 values between 1.35 to 2.18 µM, demonstrating promising anti-tubercular properties . This suggests that the target compound may also possess significant efficacy against tuberculosis.

Cytotoxicity Assessment

Cytotoxicity studies are essential for evaluating the safety profile of new compounds. The aforementioned studies reported that several benzimidazole derivatives were evaluated for their cytotoxic effects on human embryonic kidney cells (HEK-293), showing low toxicity levels (IC50 > 100 µM). This indicates that compounds with structural similarities to the target compound may also exhibit favorable safety profiles .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the imidazole and oxadiazole groups significantly influence biological activity. For example:

  • Imidazole Substituents : Variations in substituents on the imidazole ring can enhance antimicrobial potency.
  • Oxadiazole Positioning : The position of the oxadiazole moiety relative to other functional groups affects both solubility and bioactivity.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study involving a series of imidazole derivatives demonstrated varying degrees of antibacterial activity, with some compounds achieving MIC values comparable to standard antibiotics .
  • Anti-Tubercular Evaluation : In another study, derivatives structurally related to the target compound were synthesized and tested against M. tuberculosis, yielding promising results that warrant further investigation into their mechanisms of action .

Q & A

Q. Q1. What are the optimal synthetic routes for 4-((1H-imidazol-1-yl)methyl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide, and how can purity be ensured?

Methodological Answer: Synthesis typically involves multi-step reactions starting with functionalization of the benzamide core. Key steps include:

  • Imidazole incorporation : Alkylation of imidazole with a benzyl halide intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Oxadiazole ring formation : Cyclization of a nitrile precursor with hydroxylamine hydrochloride in ethanol under reflux .
  • Coupling reactions : Amide bond formation between intermediates using coupling agents like EDC/HOBt in anhydrous solvents (e.g., dichloromethane) .
    Purity Assurance :
  • Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
  • Validate using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via 1H^1H-/13C^{13}C-NMR and FT-IR .

Advanced Structural Analysis

Q. Q2. How can computational methods resolve contradictions in reported binding modes of similar imidazole-oxadiazole hybrids?

Methodological Answer: Conflicting docking poses (e.g., imidazole vs. oxadiazole dominance in target binding) arise from variations in force fields or protein conformers. To address this:

  • Perform ensemble docking using multiple crystal structures of the target protein (e.g., kinases or GPCRs).
  • Validate with molecular dynamics simulations (50–100 ns trajectories) to assess stability of ligand-protein interactions .
  • Cross-reference with experimental SAR Modify substituents on phenyl or oxadiazole moieties to test predicted binding contributions .

Biological Activity Profiling

Q. Q3. What in vitro assays are most suitable for evaluating the anticancer potential of this compound?

Methodological Answer: Prioritize assays based on structural analogs:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
  • Apoptosis induction : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
  • Target engagement : Kinase inhibition profiling (e.g., EGFR, Aurora B) using competitive binding assays .
    Note : Include positive controls (e.g., doxorubicin) and validate selectivity via toxicity assays on non-cancerous cells (e.g., HEK293) .

Data Contradiction Analysis

Q. Q4. How to interpret conflicting solubility data for imidazole-benzamide derivatives in polar vs. non-polar solvents?

Methodological Answer: Discrepancies arise from substituent effects:

  • Polar solvents (DMF, DMSO) : High solubility for derivatives with electron-withdrawing groups (e.g., -NO₂) due to dipole interactions .
  • Non-polar solvents (hexane) : Lipophilic groups (e.g., 3-phenyl on oxadiazole) enhance solubility via van der Waals forces .
    Resolution :
  • Quantify via shake-flask method with UV-Vis calibration curves.
  • Use Hansen solubility parameters to predict solvent compatibility based on compound polarity .

Structure-Activity Relationship (SAR) Optimization

Q. Q5. Which structural modifications enhance metabolic stability without compromising bioactivity?

Methodological Answer:

  • Oxadiazole modifications : Replace phenyl with pyridyl to improve solubility and reduce CYP450-mediated oxidation .
  • Imidazole substitution : Introduce methyl groups at N1 to block metabolic hydroxylation .
  • Linker optimization : Replace -CH₂- with -CF₂- to resist enzymatic cleavage .
    Validation :
  • Conduct microsomal stability assays (human liver microsomes, NADPH cofactor) and correlate with pharmacokinetic profiling in rodent models .

Advanced Analytical Challenges

Q. Q6. How to address NMR signal overlap in confirming regioselectivity of imidazole-alkylation?

Methodological Answer: Signal ambiguity in 1H^1H-NMR (e.g., imidazole CH₂ vs. benzamide protons):

  • Use 2D NMR (HSQC, HMBC) to assign cross-peaks between imidazole protons and adjacent methylene groups .
  • Isotopic labeling : Synthesize a deuterated analog at the methylene bridge to simplify splitting patterns .
  • X-ray crystallography : Resolve regiochemistry unambiguously for crystalline derivatives .

Mechanistic Studies

Q. Q7. What experimental approaches elucidate the role of the oxadiazole moiety in target inhibition?

Methodological Answer:

  • Photoaffinity labeling : Incorporate a diazirine group on oxadiazole to trap protein-ligand adducts for MS-based identification .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to differentiate oxadiazole’s contribution to enthalpy/entropy .
  • Alanine scanning mutagenesis : Modify key residues in the target protein’s binding pocket to assess oxadiazole interaction necessity .

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